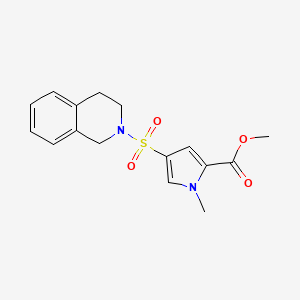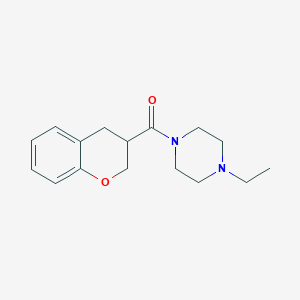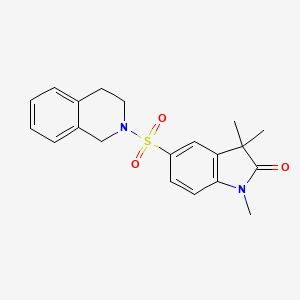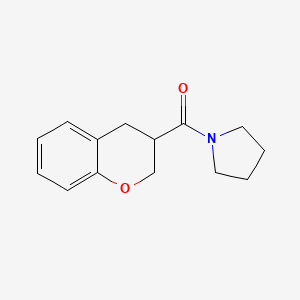
3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of chromen derivatives and has been studied extensively for its diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It has also been reported to interact with various receptors, including the NMDA receptor and the CB1 receptor.
Biochemical and physiological effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. This compound has also been reported to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone in lab experiments include its diverse pharmacological activities and potential therapeutic properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone. One direction is to investigate the mechanism of action of this compound in more detail, to better understand its pharmacological effects. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone can be achieved through various methods, including the reaction of chromenone with pyrrolidine and formaldehyde. Another method involves the reaction of chromenone with pyrrolidine and ethyl chloroformate. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, analgesic, anti-cancer, anti-tumor, and anti-diabetic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-7-3-4-8-15)12-9-11-5-1-2-6-13(11)17-10-12/h1-2,5-6,12H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDDKACEVLYZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

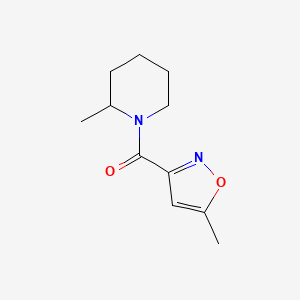


![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
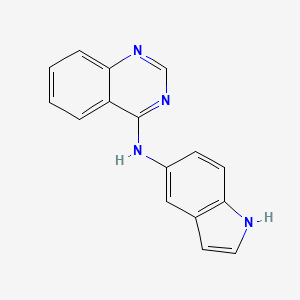

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
